

# **Dose-limiting toxicities of Mps-BAY1**

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Compound of Interest		
Compound Name:	Mps-BAY1	
Cat. No.:	B15605510	Get Quote

# **Technical Support Center: Mps-BAY1**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicities of **Mps-BAY1**, an inhibitor of the Monopolar Spindle 1 (MPS1) kinase. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

# Frequently Asked Questions (FAQs)

Q1: What is Mps-BAY1 and what is its mechanism of action?

A1: **Mps-BAY1**, also known as BAY 1217389, is a potent and selective oral inhibitor of the serine/threonine kinase Monopolar Spindle 1 (MPS1), also known as TTK protein kinase.[1][2] [3][4] MPS1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5] By inhibiting MPS1, **Mps-BAY1** disrupts the SAC, leading to accelerated mitosis, chromosomal misalignment, and ultimately, cell death in rapidly dividing cells, such as cancer cells.[2][4][6]

Q2: What are the primary dose-limiting toxicities (DLTs) observed with Mps-BAY1?

A2: In a Phase I clinical trial where **Mps-BAY1** (BAY 1217389) was administered in combination with paclitaxel, the main dose-limiting toxicities were hematologic.[7][8][9][10] Specifically, grade ≥3 neutropenia was a significant DLT.[7][8][9]

Q3: What is the Maximum Tolerated Dose (MTD) of Mps-BAY1 in combination with paclitaxel?



A3: The Maximum Tolerated Dose (MTD) of **Mps-BAY1** (BAY 1217389) was established at 64 mg administered orally twice daily on a 2-days-on/5-days-off schedule, in combination with weekly paclitaxel (90 mg/m²).[7][8][9][10]

Q4: Are there common non-dose-limiting toxicities associated with **Mps-BAY1** in combination therapy?

A4: Yes, other common toxicities observed in the Phase I trial with paclitaxel included nausea, fatigue, and diarrhea.[8][9]

# **Troubleshooting Guide for In-Vivo Experiments**

This guide addresses potential issues that may arise during preclinical and clinical research with **Mps-BAY1**, based on observed toxicities.



Observed Issue	Potential Cause	Recommended Action
Severe Neutropenia	Dose-limiting toxicity of Mps-BAY1 in combination with paclitaxel.	Monitor complete blood counts regularly. Consider dose reduction of Mps-BAY1 or paclitaxel as per study protocol. For preclinical studies, adjust the dosing regimen or consider supportive care.
Gastrointestinal Distress (Nausea, Diarrhea)	Common toxicity associated with Mps-BAY1 combination therapy.	Administer appropriate supportive care such as antiemetics and antidiarrheal agents. Ensure adequate hydration. In preclinical models, monitor for signs of distress and weight loss.
Excessive Fatigue or Lethargy	Common toxicity of the combination treatment.	In clinical settings, manage symptomatically. In animal studies, monitor for changes in activity levels and general wellbeing. Adjust housing and handling procedures to minimize stress.
Lack of Efficacy at a Tolerable Dose	Potential for drug resistance or suboptimal dosing.	Preclinical studies have shown that Mps-BAY1 synergizes with paclitaxel, even in paclitaxel-resistant models.[7] Consider evaluating the combination in different models or exploring alternative combination strategies.

# **Quantitative Summary of Toxicities**



The following table summarizes the key toxicities observed in the Phase I clinical trial of **Mps-BAY1** (BAY 1217389) in combination with paclitaxel.

Toxicity	Туре	Frequency	Notes
Hematologic Toxicities	Dose-Limiting	55.6%	The main category of DLTs observed.[7][8] [9][10]
Grade ≥3 Neutropenia	Dose-Limiting	Definitive attribution to higher Mps-BAY1 exposure.[7][8][9]	A key DLT within the hematologic category.
Nausea	Common	45.3%	[8][9]
Fatigue	Common	41.3%	[8][9]
Diarrhea	Common	40.0%	[8][9]

# **Experimental Protocols**

Phase I Clinical Trial Protocol for Mps-BAY1 (BAY 1217389) with Paclitaxel

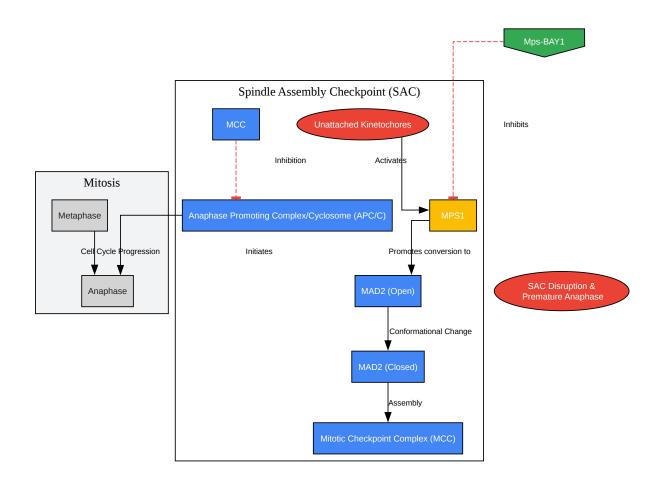
- Study Design: A Phase I, open-label, randomized, dose-escalation study.[7][8]
- Patient Population: Patients with solid tumors.[8]
- Treatment Arms:
  - Experimental Arm: Oral Mps-BAY1 (BAY 1217389) administered twice daily on a 2-days-on/5-days-off schedule in a 28-day cycle, in combination with intravenous paclitaxel (90 mg/m²) administered weekly on days 1, 8, and 15.[7][8]
  - Standard Arm (Cycle 1): Paclitaxel monotherapy. Patients in this arm crossed over to the combination arm from cycle 2 onwards.[7]
- Dose Escalation: Guided by a randomized continual reassessment method (rCRM) modeling.[7][8]



- Primary Objectives:
  - Assess the safety of the combination.
  - Establish the Maximum Tolerated Dose (MTD) of Mps-BAY1.
  - Evaluate the pharmacokinetic profiles of both compounds.[7][8]
- Starting Dose: The starting dose of Mps-BAY1 was determined based on non-severely toxic doses in preclinical animal studies.[7]

# Visualizations Mps-BAY1 (BAY 1217389) Mechanism of Action in the Spindle Assembly Checkpoint



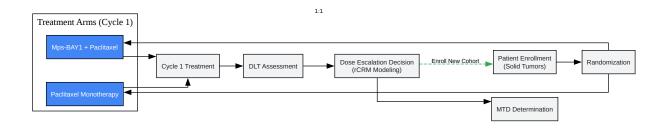


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Caption: **Mps-BAY1** inhibits MPS1, disrupting the Spindle Assembly Checkpoint and leading to premature anaphase.

# Experimental Workflow for Toxicity Assessment in Phase I Trial





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Caption: Workflow of the Phase I trial for **Mps-BAY1**, from patient enrollment to MTD determination.

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